3-[(3-Chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
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Overview
Description
3-[(3-Chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a chloro-fluoroaniline group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 6-methyl-1,2,4-triazine-5-one.
Coupling Reaction: The 3-chloro-4-fluoroaniline is reacted with 6-methyl-1,2,4-triazine-5-one under suitable conditions to form the desired compound. This reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl group.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
3-[(3-Chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluoro substitution pattern but has a different core structure.
4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol: Another compound with a similar substitution pattern but a quinazoline core.
Uniqueness
3-[(3-Chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol is unique due to its triazine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-6-methyl-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4O/c1-5-9(17)14-10(16-15-5)13-6-2-3-8(12)7(11)4-6/h2-4H,1H3,(H2,13,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQXVXIGSDKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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